

"5-Oxo-4-phenylhexanoic acid" molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Oxo-4-phenylhexanoic acid

Cat. No.: B7903719

[Get Quote](#)

5-Oxo-4-phenylhexanoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Oxo-4-phenylhexanoic acid**, including its physicochemical properties, potential synthesis and analytical methodologies, and a discussion of its putative biological context. While specific research on this compound is limited, this document compiles relevant information from related molecules and established chemical principles to serve as a valuable resource for research and development.

Core Physicochemical Properties

5-Oxo-4-phenylhexanoic acid is a keto-carboxylic acid with a phenyl substituent. Its fundamental properties are summarized below.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₄ O ₃	[1]
Molecular Weight	206.24 g/mol	[1]
IUPAC Name	5-oxo-4-phenylhexanoic acid	
Canonical SMILES	CC(=O)C(CCC(=O)O)C1=CC=CC=C1	

Hypothetical Synthesis Protocol: Michael Addition

A plausible and efficient method for the synthesis of **5-Oxo-4-phenylhexanoic acid** is through a Michael addition reaction. This approach involves the conjugate addition of an enolate to an α,β -unsaturated carbonyl compound. While a specific protocol for this exact molecule is not readily available in published literature, the following is a generalized procedure adapted from the synthesis of similar structures.

Reaction Principle: The synthesis involves the base-catalyzed reaction between phenylacetone and an acrylate derivative, such as ethyl acrylate, followed by hydrolysis of the resulting ester.

Materials:

- Phenylacetone
- Ethyl acrylate
- Sodium ethoxide (or another suitable base)
- Ethanol (anhydrous)
- Hydrochloric acid (for workup)
- Diethyl ether or Ethyl acetate (for extraction)
- Anhydrous magnesium sulfate (for drying)

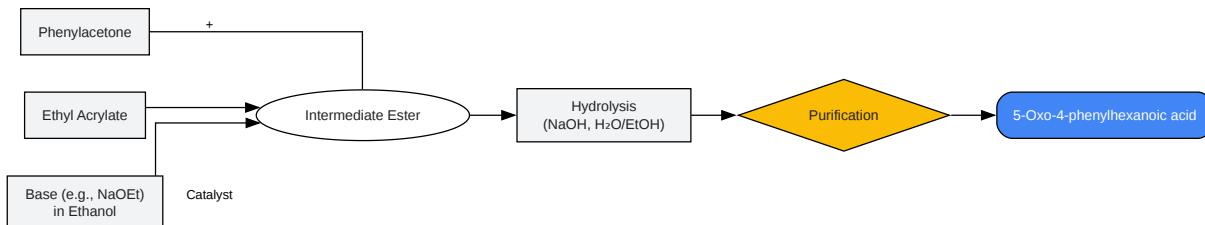
Procedure:

- Enolate Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenylacetone in anhydrous ethanol. To this solution, add a stoichiometric equivalent of sodium ethoxide to generate the enolate.
- Michael Addition: Slowly add ethyl acrylate to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature. The reaction is stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
- Quenching and Ester Hydrolysis: Once the reaction is complete, the mixture is quenched with a weak acid. For hydrolysis of the ethyl ester, a solution of sodium hydroxide in water/ethanol is added, and the mixture is heated to reflux.
- Workup and Purification: After cooling, the reaction mixture is acidified with hydrochloric acid. The aqueous layer is then extracted with an organic solvent like diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure **5-Oxo-4-phenylhexanoic acid**.

Analytical Characterization

The identity and purity of synthesized **5-Oxo-4-phenylhexanoic acid** can be confirmed using standard analytical techniques.

Analytical Method	Expected Observations
¹ H NMR	Signals corresponding to the aromatic protons of the phenyl group, the methine proton adjacent to the phenyl and keto groups, the methylene protons of the hexanoic acid chain, and the methyl protons of the acetyl group.
¹³ C NMR	Resonances for the carbonyl carbons of the ketone and carboxylic acid, the aromatic carbons, and the aliphatic carbons of the hexanoic acid backbone.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound (206.24 m/z for $[M]^+$ or 205.08 m/z for $[M-H]^-$ in high-resolution mass spectrometry).
Infrared (IR) Spectroscopy	Characteristic absorption bands for the C=O stretch of the ketone and carboxylic acid, the O-H stretch of the carboxylic acid, and C-H stretches of the aromatic and aliphatic groups.


Potential Biological Significance

While there is a lack of direct research on the biological activities of **5-Oxo-4-phenylhexanoic acid**, the structural motifs present in the molecule suggest potential areas for investigation. Structurally related 6-aryl-4-oxohexanoic acids have been synthesized and evaluated for their anti-inflammatory properties, showing effects on eicosanoid biosynthesis.^[2] Furthermore, other phenylalkanoic acid derivatives are known to possess a range of biological activities. For instance, some act as agonists for sphingosine-1-phosphate receptor 1 (S1P₁), which is a target for autoimmune diseases.^[3]

Given these precedents, it is plausible that **5-Oxo-4-phenylhexanoic acid** could be explored for similar biological activities, such as anti-inflammatory or immunomodulatory effects. However, this remains speculative and requires dedicated biological screening and in-vitro/in-vivo studies.

Synthesis Workflow Diagram

The following diagram illustrates the proposed Michael addition synthesis pathway for **5-Oxo-4-phenylhexanoic acid**.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **5-Oxo-4-phenylhexanoic acid** via Michael addition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (4R)-5-oxo-4-phenylhexanoic acid | C₁₂H₁₄O₃ | CID 93515019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-aryl-4-oxohexanoic acids: synthesis, effects on eicosanoid biosynthesis, and anti-inflammatory in vivo-activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["5-Oxo-4-phenylhexanoic acid" molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b7903719#5-oxo-4-phenylhexanoic-acid-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com